molecular formula C19H18N4O4 B2507986 3-((1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034476-14-5

3-((1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2507986
CAS RN: 2034476-14-5
M. Wt: 366.377
InChI Key: DNRIMRQHHNIVJD-UHFFFAOYSA-N
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Description

3-((1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C19H18N4O4 and its molecular weight is 366.377. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

The compound’s structure suggests potential anticancer properties. Researchers have synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on literature reports. These derivatives were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Further mechanistic studies revealed that compound 20 induced apoptosis in CCRF-CEM cancer cells by causing cell cycle arrest at the S phase .

Antimicrobial Potential

While not extensively studied, compounds containing similar structural motifs have shown promise as antimicrobial agents. For instance, imidazole-containing compounds have demonstrated good antimicrobial potential. Further exploration of this compound’s antimicrobial activity could be valuable .

Other Biological Activities

Given the indole nucleus’s versatility, it’s worth investigating other biological activities associated with this compound. Previous studies have linked indole-based molecules to various mechanisms, including microtubule targeting. Exploring additional effects, such as anti-inflammatory or antioxidant properties, could provide valuable insights .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines . These compounds are designed based on the activity of indoles against cancer cells .

Mode of Action

It is known that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to modulate cell cycle progression and promote programmed cell death.

Biochemical Pathways

Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that the compound might affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.

Result of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might have similar effects.

properties

IUPAC Name

3-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c20-10-15-19(22-6-5-21-15)27-14-2-1-7-23(11-14)18(24)9-13-3-4-16-17(8-13)26-12-25-16/h3-6,8,14H,1-2,7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRIMRQHHNIVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

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